N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
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Overview
Description
N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide is an organic compound with the molecular formula C13H10Cl2N2O. This compound is characterized by the presence of an amine group and two chlorine atoms attached to a benzamide structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a polar solvent, such as an alkanol, in the presence of an acid acceptor. The process can be summarized as follows :
Reactants: 1-chloro-2,4-diaminobenzene and an acyl chloride.
Solvent: Polar solvent (e.g., C1-C3 alkanols).
Conditions: Presence of an acid acceptor.
Purification: Crystallization from a non-polar solvent or conducting the reaction in a mixture of polar and non-polar solvents.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide
- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
- N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide
Uniqueness
N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide is unique due to its specific substitution pattern on the benzamide structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAQDYYAQVARDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256543 |
Source
|
Record name | N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926243-94-9 |
Source
|
Record name | N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926243-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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